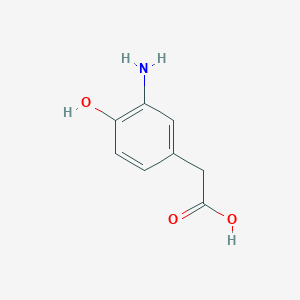










|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:11][C:12]([OH:14])=[O:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O.O.NN>[Pd].[OH-].[Na+]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:11][C:12]([OH:14])=[O:13])[CH:7]=[CH:8][C:9]=1[OH:10] |f:1.2,4.5|
|


|
Name
|
37580c
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
4.93 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
The solid dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
at once giving an orange color solution
|
|
Type
|
ADDITION
|
|
Details
|
After the completion of the addition (5 minutes)
|
|
Duration
|
5 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was raise
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered hot
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to half of the volume
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The white precipitate separated
|
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
229-230° C. (3.4 g, yield 30%)
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1O)CC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 30% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |